molecular formula C17H26N2S B5587882 N-benzyl-N'-cyclohexyl-N-isopropylthiourea

N-benzyl-N'-cyclohexyl-N-isopropylthiourea

Cat. No. B5587882
M. Wt: 290.5 g/mol
InChI Key: VGUZGFGEFYFGFT-UHFFFAOYSA-N
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Description

N-benzyl-N'-cyclohexyl-N-isopropylthiourea (BCIT) is a thiourea derivative that has been widely used in scientific research for its unique properties. BCIT is known for its ability to act as a reversible inhibitor of dopamine beta-hydroxylase (DBH), which is an enzyme that is involved in the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels, which has been linked to a variety of physiological and biochemical effects.

Scientific Research Applications

Corrosion Inhibition

Thiourea derivatives, including structures similar to N-benzyl-N'-cyclohexyl-N-isopropylthiourea, have been studied for their potential as corrosion inhibitors. For example, derivatives like 1,3-dibenzylthiourea (DBTU) and 1-benzyl-3-diisopropylthiourea (DPTU) have shown effectiveness in inhibiting carbon steel corrosion in HCl solution. These studies reveal that the replacement of benzyl groups with isopropyl groups can enhance inhibitory properties, highlighting the significance of thiourea derivatives in corrosion prevention (Torres et al., 2014).

Membrane Technology

Polyurethane (PU) membranes synthesized from various chemicals, including those with thiourea structures, have been investigated for their pervaporation properties, particularly in benzene/cyclohexane separation. These membranes have shown benzene-selective nature, with the incorporation of hydroxypropyl-β-cyclodextrin (HP-β-CD) enhancing the sorption selectivity and permeation flux. This research underscores the role of thiourea derivatives in improving membrane-based separation processes (Lue & Peng, 2003).

Chemical Synthesis and Biological Activity

Novel acyl thiourea compounds have been synthesized for biological activity studies, including antioxidant and anti-haemolytic activities. These compounds, created from cyclohexanecarbonyl isothiocyanate and various amines, demonstrate the chemical versatility and potential biological significance of thiourea derivatives (Haribabu et al., 2015).

Nonlinear Optical (NLO) Materials

Unsymmetrical acyl thiourea derivatives have been explored for their third-order nonlinear optical (NLO) properties. Studies on compounds like 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)benzoate (MBTB) reveal their potential as efficient NLO materials, indicating the applicability of thiourea derivatives in the development of advanced optical materials (Ashfaq et al., 2021).

Future Directions

The study of thiourea derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of this compound, its mechanism of action, and its potential uses in medicine or other fields .

properties

IUPAC Name

1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2S/c1-14(2)19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUZGFGEFYFGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333602
Record name 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

482282-84-8
Record name 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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